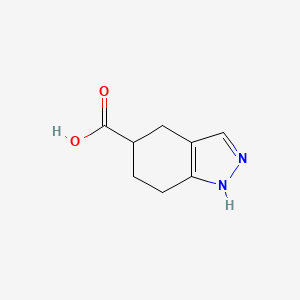

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOPSWGOYYFIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856189 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52834-38-5 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Abstract

Foundational Analysis: The Role of Infrared (IR) Spectroscopy

Expertise & Rationale: Before delving into complex connectivity, we must first confirm the presence of the expected functional groups. Infrared (IR) spectroscopy is an ideal first-pass technique for this purpose, as it provides rapid and definitive evidence for key vibrational modes within the molecule. For a molecule like this compound, we anticipate several characteristic absorptions that define its chemical nature.[2]

Experimental Protocol: FTIR Spectroscopy

-

A small sample of the compound is finely ground with potassium bromide (KBr).

-

The mixture is compressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results: The IR spectrum serves as a fingerprint, confirming the core components of the structure.[3]

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region. This breadth is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.[4]

-

Indazole N-H Stretch: A moderate, sharp peak is anticipated around 3100-3500 cm⁻¹, corresponding to the N-H bond of the pyrazole ring.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) confirm the presence of the saturated carbon framework in the cyclohexene ring.

-

Carbonyl C=O Stretch: A strong, sharp absorption is predicted between 1710 and 1760 cm⁻¹. The exact position can indicate whether the acid is in its dimeric form (~1710 cm⁻¹) or monomeric form (~1760 cm⁻¹).[4]

-

C=N and C=C Stretches: Medium intensity peaks in the 1500-1650 cm⁻¹ region are expected, corresponding to the double bonds within the indazole ring system.

Molecular Formula Confirmation and Fragmentation Analysis: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a molecule.[5] High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), can provide an exact mass measurement, validating the molecular formula. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments offers vital clues about the molecule's substructures, acting as a preliminary check on the proposed connectivity.[6][7]

Experimental Protocol: LC-MS/MS

-

The sample is dissolved in a suitable solvent (e.g., methanol/water) and injected into a liquid chromatography (LC) system for purification.

-

The eluent is directed into an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

A full scan (MS1) is acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the accurate mass of the parent ion.

-

A product ion scan (MS2) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation & Expected Results:

Table 1: High-Resolution Mass Spectrometry Data

| Ion Mode | Adduct | Calculated m/z (C₈H₁₀N₂O₂) | Expected m/z |

|---|---|---|---|

| Positive | [M+H]⁺ | 167.0815 | ~167.0815 |

| Negative | [M-H]⁻ | 165.0669 | ~165.0669 |

A measured mass within 5 ppm of the calculated value provides strong confidence in the molecular formula C₈H₁₀N₂O₂.

Fragmentation Pathways: The fragmentation pattern provides a structural puzzle to be solved.[8] Key neutral losses and characteristic fragments help piece together the molecular architecture.

-

Loss of COOH (45 Da): A common fragmentation for carboxylic acids, leading to a prominent fragment ion.[7]

-

Loss of H₂O (18 Da): Dehydration is a common fragmentation pathway.

-

Loss of CO₂ (44 Da): Decarboxylation can occur, especially in the negative ion mode.

-

Retro-Diels-Alder Fragmentation: The tetrahydroindazole ring system may undergo characteristic cleavages.

These fragments provide initial evidence that the carboxylic acid group is a distinct, cleavable unit attached to the main heterocyclic core.

The Definitive Blueprint: Multinuclear and Multidimensional NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[9] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the full atomic framework unambiguously.[10]

Experimental Protocol: NMR Spectroscopy

-

The sample is dissolved in a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it allows for the clear observation of exchangeable protons like -OH and -NH.

-

A suite of NMR experiments is performed on a high-field spectrometer (e.g., 400 MHz or higher).

-

1D ¹H NMR: To identify and integrate all unique proton signals.

-

1D ¹³C NMR: To identify all unique carbon signals.

-

2D COSY (¹H-¹H Correlation Spectroscopy): To identify protons that are spin-coupled (typically 2-3 bonds apart).

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon atom it is attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the structural fragments.

-

Data Interpretation & Expected Results:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H at this position) |

|---|---|---|---|---|

| 1 | NH | ~12.5 (broad s, 1H) | - | C3, C7a |

| 3 | CH | ~7.5 (s, 1H) | ~135 | C3a, C7a |

| 3a | C | - | ~120 | - |

| 4 | CH₂ | ~2.5-2.7 (m, 2H) | ~25 | C3a, C5, C6 |

| 5 | CH | ~2.8-3.0 (m, 1H) | ~35 | C4, C6, C7, COOH |

| 6 | CH₂ | ~1.8-2.0 (m, 2H) | ~28 | C4, C5, C7, C7a |

| 7 | CH₂ | ~2.3-2.5 (m, 2H) | ~22 | C5, C6, C7a |

| 7a | C | - | ~140 | - |

| - | COOH | ~12.0 (broad s, 1H) | ~175 | C5, C4, C6 |

Synthesizing the NMR Data:

-

¹H and ¹³C Counts: The ¹H NMR should show signals integrating to 10 protons, while the ¹³C NMR should display 8 distinct carbon signals, consistent with the molecular formula.

-

HSQC Analysis: This experiment will directly link the proton signals for positions 3, 4, 5, 6, and 7 to their corresponding carbon signals, building the C-H fragments.

-

COSY Analysis: A clear correlation path should be visible connecting H4 ↔ H5 ↔ H6 ↔ H7, confirming the connectivity of the saturated six-membered ring.

-

HMBC Analysis (The Final Assembly): This is where the structure is cemented.

-

The proton at C5 should show a strong correlation to the carbonyl carbon (~175 ppm), unequivocally placing the carboxylic acid at the C5 position.

-

The NH proton should show correlations to the quaternary carbon (C7a) and the CH carbon (C3), confirming the pyrazole ring structure.

-

Correlations between the aliphatic protons (e.g., H4, H7) and the carbons of the pyrazole ring (C3a, C7a) will confirm the fusion of the two rings.

-

The logical workflow and key connectivities derived from NMR are visualized below.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Spectroscopic Profile of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra in public databases, this document synthesizes information from structurally related compounds and foundational spectroscopic principles to offer a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this heterocyclic scaffold.

Introduction to this compound

This compound (CAS No. 52834-38-5) belongs to the indazole class of bicyclic heteroaromatic compounds.[1] The indazole core is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents.[2] The tetrahydro- variant, coupled with a carboxylic acid functional group, presents a unique combination of a partially saturated ring system and a polar, ionizable group, which can significantly influence its physicochemical properties and biological activity.

Accurate structural elucidation is paramount in the drug development process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds.[3] This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectra of the title compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme for the indazole ring system will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. The predicted chemical shifts (δ) for this compound are based on the known spectrum of the parent 4,5,6,7-Tetrahydro-1H-indazole scaffold and the expected deshielding effects of the C5-carboxylic acid substituent.[4] The spectrum is expected to be recorded in a solvent like DMSO-d₆ to ensure the exchangeable protons (N-H and COOH) are observable.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N1-H | ~12.0 | br s | - |

| COOH | ~12.0 | br s | - |

| H3 | ~7.3 | s | - |

| H5 | ~3.0 | m | - |

| H4, H6 (axial) | ~2.5 - 2.8 | m | - |

| H4, H6 (equatorial) | ~2.0 - 2.3 | m | - |

| H7 | ~2.9 | t | ~8.0 |

Rationale for Predictions:

-

N1-H and COOH: The protons on the indazole nitrogen and the carboxylic acid are expected to be significantly deshielded and will likely appear as broad singlets at a high chemical shift, often overlapping, due to hydrogen bonding and exchange with the solvent.

-

H3: This proton is on the aromatic part of the indazole ring and is expected to be a singlet in the aromatic region.

-

H5: The proton at the C5 position, being attached to the same carbon as the carboxylic acid, will be deshielded compared to the other aliphatic protons. It will likely appear as a multiplet due to coupling with the neighboring H4 and H6 protons.

-

H4, H6, and H7: These protons are part of the saturated cyclohexene ring. Their chemical shifts are predicted based on the parent tetrahydroindazole structure, with adjustments for the presence of the C5-substituent.[4] The geminal and vicinal couplings will result in complex multiplets. The H7 protons are expected to be a triplet due to coupling with the adjacent CH₂ group.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are derived from the data for the parent tetrahydroindazole and the known effects of a carboxylic acid substituent on a saturated ring.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~175 |

| C3a | ~140 |

| C7a | ~135 |

| C3 | ~130 |

| C5 | ~40 |

| C4, C6, C7 | ~20 - 30 |

Rationale for Predictions:

-

C=O (Carboxyl): The carbonyl carbon of the carboxylic acid is expected to have the highest chemical shift, typically in the range of 170-180 ppm.

-

C3a, C7a, and C3: These are the sp² hybridized carbons of the indazole ring system. Their chemical shifts are predicted to be in the aromatic/olefinic region.

-

C5: The carbon atom bearing the carboxylic acid group will be shifted downfield compared to the other aliphatic carbons due to the electron-withdrawing effect of the substituent.

-

C4, C6, and C7: These sp³ hybridized carbons of the saturated ring are expected to appear in the typical aliphatic region of the spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol .[1]

Predicted Mass Spectrum:

| m/z | Identity |

| 166 | [M]⁺ (Molecular Ion) |

| 121 | [M - COOH]⁺ |

| 94 | [M - COOH - HCN]⁺ |

Proposed Fragmentation Pathway:

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group. Therefore, a significant peak is expected at m/z 121, corresponding to the loss of the COOH radical. Further fragmentation of the indazole ring could lead to the loss of HCN, resulting in a fragment at m/z 94.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy

A sample of the compound (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to allow for the observation of exchangeable protons (NH and OH). ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.[5] Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent signal.

Mass Spectrometry

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source in both positive and negative ion modes. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established principles and data from related compounds. The predicted ¹H NMR, ¹³C NMR, and MS data, along with the outlined experimental protocols, offer a solid foundation for the structural verification and characterization of this compound in a research and development setting. While these predictions are based on sound scientific reasoning, experimental verification remains the gold standard for structural elucidation.

References

- 1. This compound | 52834-38-5 | CCA83438 [biosynth.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bloomtechz.com [bloomtechz.com]

- 4. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Part 1: Unveiling a Versatile Scaffold: An Introduction

The realm of medicinal chemistry is continually in pursuit of novel molecular scaffolds that can serve as the foundation for the development of new therapeutic agents. Among these, nitrogen-containing heterocycles hold a place of prominence due to their diverse biological activities. The indazole core, a fused bicyclic system of benzene and pyrazole, is a well-established "privileged scaffold" in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory and kinase inhibitory activities.

This technical guide focuses on a specific, yet highly promising derivative: 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid . The saturation of the six-membered ring and the presence of a carboxylic acid functional group at the 5-position bestow upon this molecule a unique combination of structural and chemical features. These characteristics make it an intriguing building block for the synthesis of more complex and potentially bioactive molecules, opening avenues for exploration in drug development and organic synthesis.

Part 2: A Closer Look: Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key identifiers and characteristics of this compound.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 52834-38-5 | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Predicted pKa | 4.47 ± 0.20 | [2] |

Physical Properties

Spectral Data: The Molecular Fingerprint

Spectroscopic data provides invaluable insight into the molecular structure and bonding of a compound. While a complete, published spectrum for this specific isomer is not available, the expected spectral characteristics can be inferred from the known properties of its constituent functional groups.

2.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The N-H proton of the indazole ring would also likely be a broad singlet. The protons on the tetrahydro- ring would exhibit more complex splitting patterns in the aliphatic region of the spectrum.

2.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. A signal for the carbonyl carbon of the carboxylic acid is expected in the downfield region (around 170-180 ppm). The sp² hybridized carbons of the pyrazole ring would appear at intermediate chemical shifts, while the sp³ hybridized carbons of the saturated ring would be found in the upfield region.

2.3.3. FT-IR Spectroscopy

The infrared spectrum will reveal the presence of key functional groups. Characteristic absorption bands would include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

An N-H stretching vibration from the indazole ring, expected in the region of 3200-3400 cm⁻¹.

-

C-H stretching vibrations from the aliphatic ring, typically below 3000 cm⁻¹.

2.3.4. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight (166.18). The fragmentation pattern could provide further structural information, with potential losses of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

Part 3: Chemical Behavior: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a molecule are crucial for its utility as a research tool and a precursor for more complex structures.

Synthesis

A plausible and common synthetic strategy for preparing tetrahydroindazoles involves the condensation of a cyclic β-keto ester with hydrazine or a hydrazine derivative. For the synthesis of this compound, a suitable starting material would be a cyclic β-keto ester of cyclohexane with a carboxylic acid or ester group at the appropriate position.

Caption: Plausible synthetic route to this compound.

Reactivity

The reactivity of this compound is governed by its key functional groups: the carboxylic acid and the indazole ring.

-

Acidity and Basicity: The carboxylic acid group is acidic and will readily donate a proton. The nitrogen atoms of the pyrazole ring are basic and can be protonated or alkylated.

-

Reactions of the Carboxylic Acid Group: This group can undergo a variety of standard transformations, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

-

Amidation: Reaction with an amine, often activated by a coupling agent, to form an amide.

-

Reduction: Reduction to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.

-

-

Reactions of the Indazole Ring: The nitrogen atoms of the indazole ring are nucleophilic and can participate in reactions such as N-alkylation or N-acylation. The aromatic character of the pyrazole ring is less susceptible to electrophilic substitution compared to the benzene ring in a fully aromatic indazole, and the saturated six-membered ring will undergo reactions typical of cycloalkanes.

Caption: Key reactivity pathways of the title compound.

Part 4: Potential in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

A Scaffold for Medicinal Chemistry

The indazole nucleus is a cornerstone in the design of bioactive compounds. By modifying the carboxylic acid group and the indazole nitrogen of this compound, a diverse library of new chemical entities can be generated. These new compounds could be screened for a wide range of biological activities, leveraging the established therapeutic potential of the indazole scaffold.

A Versatile Synthetic Building Block

In organic synthesis, this molecule serves as a bifunctional building block. The carboxylic acid provides a handle for derivatization, while the indazole ring can be further functionalized. This allows for the construction of complex molecular architectures with potential applications in materials science and agrochemicals.

Part 5: Ensuring Safety: Handling and Storage

While a specific, comprehensive safety data sheet for this compound is not widely available, general precautions for handling similar chemical compounds should be strictly followed.

Hazard Identification

Based on data for related compounds, this compound may cause skin and eye irritation. Inhalation of dust should be avoided.

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature to prevent degradation.[2]

Part 6: Foundational Experimental Protocols

To ensure the reliability and reproducibility of research, standardized experimental protocols are essential. The following are hypothetical, self-validating protocols for the determination of fundamental physical properties.

Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

-

Validation: The calibration of the apparatus should be regularly checked with a certified standard of a known melting point.

Caption: Workflow for melting point determination.

Part 7: Concluding Remarks

This compound represents a molecule of significant interest to the scientific community. Its combination of a saturated carbocyclic ring, a biologically relevant indazole core, and a versatile carboxylic acid handle makes it a valuable asset in the toolkit of medicinal chemists and synthetic organic chemists. While further experimental characterization is warranted to fully elucidate its properties, the available data and predictive analyses underscore its potential as a key intermediate in the quest for novel chemical entities with diverse applications.

Part 8: References

-

ChemicalBook. This compound. --INVALID-LINK--

-

Biosynth. This compound. --INVALID-LINK--

References

A Comprehensive Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Abstract: This document provides an in-depth technical overview of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its core chemical and physical properties, present a representative synthetic pathway, detail methods for analytical characterization, and discuss its application as a privileged scaffold in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Compound Identification and Properties

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The tetrahydro-indazole core is a key pharmacophore found in numerous biologically active molecules.[1] The presence of a carboxylic acid group at the 5-position provides a crucial chemical handle for synthetic elaboration, enabling its use as a versatile starting material for library synthesis and lead optimization campaigns.

Table 1: Key Properties and Identifiers

| Property | Value | Source |

| CAS Number | 52834-38-5 | [2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Canonical SMILES | C1CC2=C(CC1C(=O)O)C=NN2 | [2] |

| Appearance | Typically an off-white to yellow crystalline powder | N/A |

| Purity | ≥97% (Commercially available) | [4] |

Chemical Structure

Caption: Structure of this compound.

Synthesis and Purification Protocol

The synthesis of tetrahydro-indazoles often involves the condensation of a hydrazine with a β-ketoester derivative of a cyclohexane ring. The following is a representative, field-proven protocol adapted from established methods for creating the indazole scaffold.[1]

Conceptual Synthetic Workflow

This workflow illustrates the logical progression from a common starting material to the target compound. The key transformation is the formation of the pyrazole ring fused to the cyclohexane backbone.

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Objective: To synthesize this compound ethyl ester, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate

-

To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere (N₂), add cyclohexanone dropwise at 0-5°C.

-

Following the addition, add diethyl carbonate dropwise while maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by pouring it into ice-cold dilute acid (e.g., 1M HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

-

Dissolve the crude ethyl 2-oxocyclohexane-1-carboxylate from the previous step in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture and reduce the solvent volume in vacuo.

-

The resulting crude product can often be precipitated by adding cold water.

Step 3: Hydrolysis to this compound

-

Suspend the crude ester in an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[6]

-

Heat the mixture to reflux and stir until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~3-4.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 4: Purification

-

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.[7]

-

If necessary, further purification can be achieved using silica gel column chromatography.

Analytical Characterization

Validation of the synthesized compound's identity and purity is critical. The following techniques are standard for characterizing the target molecule.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aliphatic protons on the cyclohexane ring (typically in the 1.5-3.0 ppm range), a signal for the C=CH proton of the indazole ring, and a broad singlet for the N-H proton (which may be exchangeable with D₂O). The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). |

| ¹³C NMR | Resonances for the aliphatic CH₂ and CH carbons, signals for the unsaturated carbons of the indazole ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm). |

| Mass Spec (MS) | For Electrospray Ionization (ESI), expect to observe the protonated molecular ion [M+H]⁺ at m/z 167.1. |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and an N-H stretch (~3200-3400 cm⁻¹). |

Applications in Drug Discovery

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] It can serve as a bioisostere for other aromatic systems like indole or phenol, often providing improved metabolic stability and pharmacokinetic properties.

Role as a Core Scaffold

Derivatives of the indazole nucleus are found in numerous FDA-approved drugs, highlighting its therapeutic importance.[1]

-

Kinase Inhibitors: Many indazole-containing compounds are potent kinase inhibitors used in oncology. For example, Pazopanib features an indazole core and is used to treat renal cell carcinoma.[1]

-

Anti-emetics: Granisetron, a selective 5-HT₃ receptor antagonist used to prevent nausea and vomiting, is built upon an indazole scaffold.[1]

-

Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Benzydamine contains the indazole moiety.[1]

This compound is an ideal starting point for exploring these therapeutic areas. The carboxylic acid functional group allows for straightforward amide coupling reactions, enabling the synthesis of large libraries of diverse compounds for high-throughput screening.

Drug Discovery Pipeline Integration

This molecule serves as a valuable starting point in a typical drug discovery workflow.

Caption: Role of the title compound in a drug discovery pipeline.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Safety Data: Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete and specific safety information before handling the compound.[2]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 52834-38-5 | CCA83438 [biosynth.com]

- 3. This compound, CAS [[52834-38-5]] | BIOZOL [biozol.de]

- 4. chemscene.com [chemscene.com]

- 5. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Ascendant Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological profiles. Within this dynamic environment, the 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid core has emerged as a privileged structure, demonstrating significant promise across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this compelling class of compounds, with a particular focus on their anti-inflammatory properties. By synthesizing field-proven insights with rigorous scientific data, this document aims to equip researchers and drug development professionals with the critical knowledge required to harness the full potential of these versatile molecules.

The this compound Scaffold: A Foundation for Therapeutic Innovation

The 4,5,6,7-tetrahydro-1H-indazole ring system, a fusion of a pyrazole and a cyclohexene ring, represents a unique three-dimensional architecture that has proven to be a fertile ground for the development of bioactive molecules.[1][2] The incorporation of a carboxylic acid moiety at the 5-position introduces a critical functional group that can participate in key interactions with biological targets, such as hydrogen bonding and salt bridge formation, thereby modulating the pharmacological properties of the molecule. This guide will delve into the nuanced interplay between the core scaffold, the strategic placement of the carboxylic acid, and the influence of various substituents on the overall biological activity profile.

Anti-inflammatory Activity: A Primary Therapeutic Avenue

A seminal body of work has established the significant anti-inflammatory potential of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivatives.[1] In vivo studies utilizing the carrageenan-induced edema model, a standard for assessing acute inflammation, have demonstrated the potent and dose-dependent anti-inflammatory effects of this class of compounds.[3]

Structure-Activity Relationship (SAR) Insights

Systematic investigation into the SAR of these derivatives has yielded critical insights for optimizing their anti-inflammatory potency:

-

The Primacy of the 1-Aryl Substitution: A key determinant of anti-inflammatory activity is the presence and nature of a substituent at the N-1 position of the indazole ring. 1-Aryl derivatives consistently exhibit superior potency compared to their 2-aryl counterparts, which are often significantly less active or inactive.[1] This stark difference underscores the critical role of the N-1 substituent in orienting the molecule within the target's binding site.

-

Influence of the Aryl Moiety: The electronic and steric properties of the aryl group at the N-1 position play a crucial role in modulating activity. The unsubstituted 1-phenyl derivative, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid , has been identified as a particularly potent compound, with a reported median effective dose (ED50) of 3.5 mg/kg in the carrageenan-induced edema test in rats.[1] Further exploration of substitutions on this phenyl ring is a promising avenue for enhancing potency and refining the pharmacological profile.

Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition

While the precise molecular targets for many this compound derivatives are still under investigation, a plausible mechanism for their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes.[3][4] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins. Inhibition of these enzymes is a well-established strategy for mitigating inflammation. The structural features of the tetrahydroindazole scaffold, coupled with the carboxylic acid group, bear resemblance to known COX inhibitors, suggesting a similar mode of action.

Below is a conceptual diagram illustrating the potential role of these derivatives in the arachidonic acid cascade.

Figure 1: Conceptual pathway of inflammation and potential inhibition by this compound derivatives.

Expanding the Therapeutic Horizon: Beyond Anti-inflammatory Applications

While anti-inflammatory activity is a well-documented attribute of this scaffold, the broader indazole and tetrahydroindazole families exhibit a wide array of biological activities, suggesting that this compound derivatives may also possess therapeutic potential in other areas.[1][2][5] These include, but are not limited to:

-

Anticancer Activity: Numerous indazole-containing compounds have demonstrated potent anticancer properties, often through the inhibition of key protein kinases involved in cell proliferation and survival.[6] The structural motifs present in the this compound scaffold make it a compelling candidate for exploration as a novel class of anticancer agents.

-

Antimicrobial Activity: The indazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[2][5] Further investigation into the antimicrobial spectrum of this compound derivatives is warranted.

-

Central Nervous System (CNS) Activity: Certain tetrahydroindazole derivatives have been evaluated for their effects on the central nervous system, including dopaminergic activity.[1] This opens the possibility of developing novel therapeutics for neurological and psychiatric disorders.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and development in this area, this section provides a detailed, field-proven protocol for the synthesis of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and a standard in vivo assay for the evaluation of their anti-inflammatory activity.

Synthesis of 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acids

The synthesis of these target compounds is typically achieved through a condensation reaction between a substituted phenylhydrazine and a 2-(hydroxymethylene)cyclohexanone-4-carboxylate precursor.[1]

Figure 2: General synthetic workflow for 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids.

Step-by-Step Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-(hydroxymethylene)cyclohexanone-4-carboxylate precursor in a suitable solvent, such as ethanol.

-

Addition of Phenylhydrazine: To the stirred solution, add an equimolar amount of the desired substituted phenylhydrazine.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivative.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely accepted model is used to assess the efficacy of compounds in treating acute inflammation.[3]

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week prior to the experiment.

-

Grouping and Fasting: Randomly assign the animals to control and treatment groups. Fast the animals overnight before the experiment, with free access to water.

-

Compound Administration: Administer the test compounds (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer the vehicle alone to the control group. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should also be included.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects. The ED50 value can be calculated from the dose-response curve.

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The established anti-inflammatory activity of 1-aryl derivatives, exemplified by the potent compound 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, provides a solid foundation for further optimization and development.[1]

Future research efforts should focus on several key areas:

-

Elucidation of a Precise Mechanism of Action: While COX inhibition is a likely mechanism, further studies, including enzymatic assays and molecular docking, are needed to definitively identify the molecular targets of these compounds.

-

Expansion of the Structure-Activity Relationship: A more extensive exploration of substituents on the N-1 aryl ring and modifications to the tetrahydro-indazole core will be crucial for enhancing potency, selectivity, and pharmacokinetic properties.

-

Investigation of Other Therapeutic Areas: Given the broad biological activity of the indazole family, a systematic evaluation of this compound derivatives in other disease models, particularly in oncology and infectious diseases, is highly warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid literature review

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that serves as a cornerstone for the development of novel therapeutics. As a partially saturated indazole, this scaffold merges key structural features that are highly valued in medicinal chemistry, offering a unique three-dimensional architecture for probing complex biological targets. We will delve into its synthesis, mechanism of formation, physicochemical properties, and its significant role in the landscape of drug discovery, particularly in the development of anti-inflammatory agents.

The Tetrahydroindazole Scaffold: A Fused Pharmacophore

The indazole ring system, a fusion of benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are key components in a range of approved drugs.[2] The 4,5,6,7-tetrahydro variant retains the crucial hydrogen-bond donating and accepting features of the pyrazole ring while incorporating a non-aromatic, saturated carbocyclic ring. This addition provides conformational flexibility and sp³ character, which are increasingly sought-after attributes for improving drug-like properties such as solubility and metabolic stability, and for achieving higher selectivity for biological targets.

The title compound, with a carboxylic acid at the 5-position, presents a strategic anchor point for modification, enabling the exploration of structure-activity relationships (SAR) and the development of extensive compound libraries.

Synthesis and Mechanistic Pathway

The construction of the 4,5,6,7-tetrahydro-1H-indazole core is most effectively achieved through a classical condensation reaction between a hydrazine and a 1,3-dicarbonyl equivalent.[3][4] This approach is robust, high-yielding, and allows for modular variation. The synthesis of the title compound can be logically approached in a two-stage process.

Stage 1: Synthesis of the Key Intermediate: Ethyl 4-oxo-2-(hydroxymethylene)cyclohexane-1-carboxylate

The critical precursor is a cyclohexanone ring functionalized with both a β-ketoester and a formyl group (as its enol tautomer, hydroxymethylene). This intermediate is typically prepared from a simpler cyclic keto-ester.

Representative Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: A solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent)[5] and ethyl formate (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension over 1 hour, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The formation of the sodium salt of the product often results in a thick precipitate.

-

Workup: The reaction is quenched by carefully pouring the mixture into ice-cold 1M hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 4-oxo-2-(hydroxymethylene)cyclohexane-1-carboxylate, which can be used in the next step without further purification.

Stage 2: Synthesis of this compound

This stage involves the cyclization of the intermediate with hydrazine, followed by hydrolysis of the ester.

Representative Protocol:

-

Cyclization: The crude intermediate from Stage 1 (1.0 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.1 equivalents) is added, and the mixture is heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Ester Hydrolysis: Upon completion of the cyclization, a solution of sodium hydroxide (3.0 equivalents) in water is added to the reaction mixture. The mixture is heated to reflux for an additional 2-4 hours to facilitate the hydrolysis of the ethyl ester.

-

Workup: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled to 0 °C and acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent system (e.g., ethanol/water) affords the purified this compound.

Reaction Mechanism

The formation of the indazole ring proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl system, leading to a hydrazone intermediate. This is followed by an intramolecular cyclization onto the second carbonyl group and subsequent dehydration to yield the stable aromatic pyrazole ring.

Caption: General mechanism for tetrahydroindazole synthesis.

Physicochemical and Spectroscopic Profile

The definitive characterization of this compound relies on a combination of physical and spectroscopic data.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 52834-38-5 | [6] |

| Molecular Formula | C₈H₁₀N₂O₂ | [6] |

| Molecular Weight | 166.18 g/mol | [6] |

| Canonical SMILES | C1CC2=C(CC1C(=O)O)C=NN2 | [6] |

| Melting Point | Not reported; Isomer (3-COOH) melts at 247-248 °C | [7] |

Table 2: Predicted Spectroscopic Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Assignment |

| ~12.5 | (s, 1H, -COOH) |

| ~10.8 | (br s, 1H, -NH) |

| ~7.25 | (s, 1H, C3-H) |

| ~3.0-2.8 | (m, 3H, C4-H, C7-H₂) |

| ~2.6-2.4 | (m, 1H, C5-H) |

| ~2.2-1.9 | (m, 2H, C6-H₂) |

Biological Activity and Therapeutic Potential

The tetrahydroindazole scaffold is a prolific source of biologically active molecules. Derivatives have demonstrated a wide range of activities, including potential as sigma-2 receptor ligands for neurological disorders and as inhibitors of dihydroorotate dehydrogenase for autoimmune diseases and cancer.[3][8]

Primary Application: Anti-inflammatory Agents

The most prominent activity associated with this class of compounds is anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Caption: Inhibition of the COX pathway by tetrahydroindazoles.

While specific inhibitory concentrations (IC₅₀) for the parent this compound are not published, data from closely related analogues underscore the scaffold's potential.

Table 3: Biological Activity of Tetrahydroindazole Analogues

| Compound | Target/Assay | Activity | Reference |

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Carrageenan-induced edema (in vivo) | ED₅₀ = 3.5 mg/kg | [10] (from initial search) |

| 5-Aminoindazole | COX-2 (in vitro) | IC₅₀ = 12.32 µM | [9] |

| 6-Nitroindazole | COX-2 (in vitro) | IC₅₀ = 19.22 µM | [9] |

| Various 2,3-disubstituted tetrahydro-2H-indazoles | Freund's adjuvant-induced arthritis (in vivo) | Proven anti-inflammatory activity | [8] |

The data strongly suggest that the tetrahydroindazole core is a potent pharmacophore for COX inhibition. The carboxylic acid moiety at the 5-position is particularly interesting as it mimics the acidic group present in many classical non-steroidal anti-inflammatory drugs (NSAIDs), which is often crucial for binding to the active site of COX enzymes.

Conclusion

This compound represents a highly versatile and valuable scaffold for modern drug discovery. Its synthesis is straightforward and amenable to high-throughput chemistry, allowing for the rapid generation of diverse chemical libraries. The combination of a conformationally flexible saturated ring and a pharmacophorically rich pyrazole system provides a powerful platform for designing potent and selective modulators of biological targets. The demonstrated anti-inflammatory potential of its derivatives makes this compound and its future analogues highly compelling candidates for further investigation in the pursuit of next-generation therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 52834-38-5 | CCA83438 [biosynth.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Tetrahydroindazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The tetrahydroindazole scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its synthetic tractability and its role as a versatile bioisostere. This guide provides an in-depth exploration of the discovery and history of tetrahydroindazole compounds, from their conceptual origins rooted in classical pyrazole chemistry to their contemporary applications in targeted therapeutics. We will dissect the fundamental synthetic methodologies, offering detailed, field-proven protocols and elucidating the mechanistic underpinnings of these transformations. Furthermore, this document will explore the strategic rationale for employing the tetrahydroindazole core in drug design, supported by case studies that highlight its impact on potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical heterocyclic motif.

Historical Perspective: From Pyrazoles to a Privileged Scaffold

The story of the tetrahydroindazole ring system is intrinsically linked to the broader history of pyrazole chemistry. The parent bicyclic aromatic compound, indazole (or benzpyrazole), was first synthesized in the 1880s by the seminal work of Emil Fischer.[1][2] His investigations into the cyclization of ortho-hydrazino cinnamic acid laid the groundwork for the exploration of fused pyrazole systems.[2]

While the aromatic indazole core garnered early attention, the therapeutic potential of its saturated analogue, the 4,5,6,7-tetrahydroindazole, would not be fully appreciated until much later. The initial impetus for its synthesis was rooted in fundamental heterocyclic chemistry rather than targeted drug discovery. One of the classical approaches, detailed by Ainsworth, showcases a straightforward three-step synthesis starting from the readily available cyclohexanone. This method, while foundational, has largely been superseded by more efficient convergent strategies.

The modern era of tetrahydroindazole chemistry is characterized by its recognition as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has made the tetrahydroindazole core a cornerstone of many drug discovery programs, particularly in the realm of kinase and G-protein coupled receptor (GPCR) modulation.

The Tetrahydroindazole Scaffold as a Bioisosteric Replacement

A key driver of the tetrahydroindazole's prevalence in medicinal chemistry is its utility as a bioisostere for other bicyclic heteroaromatic systems, most notably indole and benzimidazole.[3] Bioisosteric replacement is a powerful strategy in drug design, where a functional group or moiety is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters.

The tetrahydroindazole core offers several advantages as a bioisostere:

-

Modulation of Physicochemical Properties: Compared to the more planar and aromatic indole, the partially saturated ring of the tetrahydroindazole imparts a three-dimensional character to the molecule. This can disrupt π-π stacking interactions that may lead to off-target effects or poor solubility.

-

Vectorial Exit Points: The pyrazole ring of the tetrahydroindazole provides two distinct nitrogen atoms (N1 and N2) that can be functionalized, offering different vectors for substituent placement compared to the single nitrogen of indole. This allows for fine-tuning of interactions with the target protein.

-

Improved Metabolic Stability: The indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. The tetrahydroindazole core can offer a more metabolically stable alternative, leading to improved pharmacokinetic profiles.

The following diagram illustrates the bioisosteric relationship between indole, benzimidazole, and the tetrahydroindazole scaffold.

Caption: Bioisosteric relationship of the tetrahydroindazole scaffold.

Synthetic Methodologies: A Practitioner's Guide

The synthesis of the tetrahydroindazole core is most commonly achieved through a convergent strategy that unites a six-membered ring precursor with a hydrazine component. This approach is mechanistically related to the classical Knorr and Paal-Knorr pyrazole syntheses.[4][5]

The Dominant Paradigm: Cyclocondensation of 1,3-Dicarbonyl Surrogates with Hydrazines

The most versatile and widely employed method for constructing the tetrahydroindazole skeleton involves the reaction of a cyclohexanone-derived 1,3-dicarbonyl equivalent with a hydrazine. The typical precursor is a 2-(hydroxymethylidene)cyclohexanone or a 2-acylcyclohexanone, which provides the necessary electrophilic centers for cyclization.

The general workflow for this synthesis is depicted below:

Caption: General workflow for tetrahydroindazole synthesis.

This protocol is a generalized representation based on common literature procedures.[6][7]

Step 1: Synthesis of the 2-(Hydroxymethylidene)cyclohexanone Intermediate

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add the substituted cyclohexanone (1.0 equivalent) dropwise.

-

Add ethyl formate (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify to pH 5-6 with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 2-(hydroxymethylidene)cyclohexanone can often be used in the next step without further purification.

Step 2: Cyclocondensation to Form the Tetrahydroindazole Ring

-

Dissolve the crude 2-(hydroxymethylidene)cyclohexanone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine hydrochloride (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent in vacuo.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired tetrahydroindazole.

The formation of the pyrazole ring in this synthesis follows a mechanism analogous to the Knorr pyrazole synthesis.

Caption: Simplified mechanism of tetrahydroindazole formation.

The initial step involves the nucleophilic attack of one of the hydrazine nitrogens onto the more electrophilic formyl carbonyl of the 1,3-dicarbonyl surrogate. This is followed by dehydration to form a hydrazone intermediate. Tautomerization to the more stable enamine sets the stage for the key cyclization step. The second nitrogen of the hydrazine then acts as an intramolecular nucleophile, attacking the ketone carbonyl. A final dehydration step then yields the aromatic pyrazole ring of the tetrahydroindazole system.

Applications in Modern Drug Discovery: Case Studies

The versatility of the tetrahydroindazole scaffold is best illustrated through its successful application in various therapeutic areas.

Kinase Inhibition

The tetrahydroindazole core has proven to be a highly effective scaffold for the design of kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site, coupled with the diverse substitution patterns it allows, has led to the discovery of potent and selective inhibitors.

| Target Kinase | Significance | Key Tetrahydroindazole Inhibitor(s) | Reference |

| ITK (Interleukin-2 inducible T-cell kinase) | T-cell signaling, potential for treating inflammatory disorders like asthma. | GNE-9822 | [1] |

| CDK2 (Cyclin-dependent kinase 2) | Cell cycle regulation, target for cancer therapy. | Various substituted tetrahydroindazoles | [8] |

GPCR and Ion Channel Modulation

The three-dimensional nature of the tetrahydroindazole scaffold makes it well-suited for interaction with the complex binding pockets of GPCRs and ion channels.

| Target | Significance | Key Tetrahydroindazole Ligand(s) | Reference |

| Sigma-1 and Sigma-2 Receptors | CNS disorders and cancer. | Potent and selective ligands have been developed from a tetrahydroindazole scaffold. |

Anti-infective Agents

The tetrahydroindazole nucleus has also been explored for the development of novel anti-infective agents.

| Indication | Significance | Key Tetrahydroindazole Compound(s) | Reference |

| Tuberculosis | A global health threat requiring new therapeutic agents. | A novel class of tetrahydroindazole-based compounds has shown potent activity against Mycobacterium tuberculosis. | [9] |

Conclusion and Future Directions

The tetrahydroindazole core has transitioned from a curiosity of heterocyclic chemistry to a mainstay of modern drug discovery. Its synthetic accessibility, coupled with its favorable properties as a bioisosteric replacement, ensures its continued relevance in the pursuit of novel therapeutics. Future work in this area will likely focus on the development of novel, more efficient synthetic routes, including asymmetric syntheses to access enantiopure tetrahydroindazoles. Furthermore, the continued exploration of the tetrahydroindazole scaffold in diverse biological contexts will undoubtedly uncover new therapeutic opportunities. The principles and protocols outlined in this guide provide a solid foundation for researchers to both understand and innovate within this exciting area of medicinal chemistry.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This guide delves into the untapped potential of a specific derivative, 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, a molecule poised for exploration in drug discovery. While direct biological data on this compound is nascent, the extensive pharmacology of related indazole analogues provides a robust framework for predicting and validating its therapeutic targets. We present a scientifically grounded exploration of high-probability target classes, complete with detailed, actionable protocols for target validation and compound characterization. This document is intended for researchers, scientists, and drug development professionals dedicated to pioneering novel therapeutics.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is a recurring motif in a diverse array of FDA-approved drugs and clinical candidates.[1] Its structural versatility and ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, make it an ideal pharmacophore. Marketed drugs such as the kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib all feature the indazole core, underscoring its therapeutic relevance across multiple disease areas.[1][2] The indazole ring often serves as a bioisostere for other aromatic systems like indoles or phenols, offering advantages in metabolic stability and target affinity.

The subject of this guide, this compound, presents a unique variation on this theme. The saturated cyclohexane ring introduces a three-dimensional geometry not present in its aromatic counterparts, potentially allowing for novel interactions with target proteins. The carboxylic acid moiety at the 5-position is a key functional group, poised to act as a hydrogen bond donor and acceptor, or to engage in ionic interactions, making it a critical determinant of target binding.

High-Probability Therapeutic Target Classes

Based on the established activities of structurally related indazole derivatives, we have identified several high-priority target classes for this compound. The following sections will explore the rationale for each and provide detailed protocols for investigation.

Protein Kinases: The Dominant Target Family

The indazole scaffold is a well-established hinge-binding motif for numerous protein kinases, which are critical regulators of cellular processes and frequently implicated in cancer and inflammatory diseases.

-

Rationale: The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The tetrahydro-cyclohexane ring can project into hydrophobic pockets, while the carboxylic acid can interact with solvent-exposed regions or charged residues. Derivatives of indazole have shown potent inhibitory activity against a range of kinases including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Extracellular signal-regulated kinases (ERK1/2).[2]

-

Potential Indications: Oncology, Immunology, Inflammatory Diseases.

Caption: Workflow for identifying and validating kinase targets.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.

-

Materials:

-

Purified recombinant human EGFR kinase domain.

-

ATP.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Test compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

-

384-well white microplates.

-

-

Procedure:

-

Prepare a 2X solution of EGFR and substrate in kinase buffer.

-

Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute into kinase buffer to create a 4X solution.

-

Add 5 µL of the 2X enzyme/substrate solution to each well of a 384-well plate.

-

Add 2.5 µL of the 4X test compound solution to the wells. Add 2.5 µL of 4% DMSO in kinase buffer for positive (no inhibition) and negative (no enzyme) controls.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (at the Km concentration for EGFR).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the positive (100% activity) and negative (0% activity) controls.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Illustrative Data: IC50 Values of Indazole Analogs against Protein Kinases | |

| Compound | Target Kinase |

| Indazole Analog A | EGFR (T790M mutant) |

| Indazole Analog B | ALK |

| Indazole Analog C | ERK1 |

| (Note: This table presents data for related indazole compounds to illustrate potential potency, not for the specific topic compound.) |

Metabolic Enzymes: Targeting Cellular Machinery

Indazole derivatives have also been identified as inhibitors of key metabolic enzymes. This presents an alternative therapeutic avenue, particularly in oncology and immunology.

-

Rationale: Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can deplete nucleotide pools, leading to antiproliferative effects. Tetrahydroindazole derivatives have recently been identified as a novel class of human DHODH inhibitors.[3] The carboxylic acid of our lead compound could potentially mimic the binding of the natural substrate, orotate.

-

Potential Indications: Rheumatoid Arthritis, Multiple Sclerosis, Oncology.

-

Objective: To measure the inhibition of DHODH activity by the test compound.

-

Materials:

-

Purified recombinant human DHODH.

-

Dihydroorotate (DHO).

-

Decylubiquinone (co-substrate).

-

2,6-dichloroindophenol (DCIP) as a final electron acceptor.

-

Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Test compound serially diluted in DMSO.

-

96-well clear microplates.

-

-

Procedure:

-

Add assay buffer, DHODH, and the test compound at various concentrations to the wells of a 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of DHO and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm (the reduction of DCIP) over time using a plate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (Vmax) for each concentration.

-

Plot the percent inhibition (relative to a DMSO control) against the log of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Bacterial DNA Gyrase: A Target for Novel Antibacterials

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target.

-